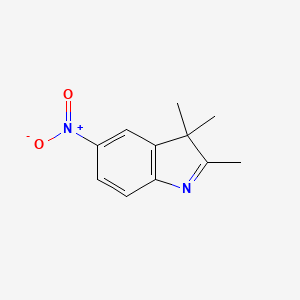

2,3,3-Trimethyl-5-nitro-3H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDORSJSRAREODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883978 | |

| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-22-8 | |

| Record name | 2,3,3-Trimethyl-5-nitroindolenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3484-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole

An In-Depth Technical Guide to the Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole

Introduction

This compound, a derivative of the indolenine (3H-indole) heterocyclic system, serves as a pivotal intermediate in the synthesis of various functional organic molecules. Its structure, featuring a reactive nitro group on the benzene ring and a sterically hindered sp³-hybridized carbon at the 3-position, makes it a valuable precursor, particularly in the field of dye chemistry. The nitro moiety can be readily reduced to an amine, providing a versatile chemical handle for the construction of azo dyes and other chromophoric systems.[1][2]

This guide provides a comprehensive, two-part synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug development. The synthesis commences with the construction of the indolenine core, 2,3,3-Trimethyl-3H-indole, via the classic Fischer indole synthesis. This intermediate is then subjected to regioselective electrophilic nitration to yield the target compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and address critical safety considerations inherent to these procedures.

Part 1: Synthesis of the Precursor: 2,3,3-Trimethyl-3H-indole

The foundational step in this synthesis is the creation of the 2,3,3-trimethylindolenine scaffold. While several methods exist[3][4], the Fischer indole synthesis remains a robust and widely adopted strategy due to its reliability and versatility.[5]

Principle and Mechanism: The Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, this reaction produces the indole heterocycle from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[6][7] The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The arylhydrazine (phenylhydrazine) reacts with a ketone (3-methyl-2-butanone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acid catalysis, the enamine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.[6][8][9]

-

Rearomatization and Cyclization: A proton transfer restores aromaticity, leading to a diimine intermediate which then cyclizes.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, yielding the stable, aromatic 3H-indole product.[6][10]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Traditional methods for this synthesis can be time-consuming.[5] The following microwave-assisted protocol offers a significant reduction in reaction time and improved efficiency, minimizing the use of excess organic solvents.

Step-by-Step Methodology:

-

Reagent Combination: In an open container suitable for microwave synthesis, combine phenylhydrazine (34 g), 3-methyl-2-butanone (also known as methyl isobutyl ketone, 70 g), and glacial acetic acid (300 mL).[5] Acetic acid serves as both the solvent and the Brønsted acid catalyst.[10]

-

Microwave Irradiation: Place the container in a microwave reactor and irradiate the mixture at 800W for 20-30 minutes under reflux conditions.[5] The microwave energy accelerates the rate-determining sigmatropic rearrangement step.

-

Solvent Removal: After the reaction is complete (monitored by TLC if desired), concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

-

Work-up and Neutralization: Cool the concentrated residue and dilute it with ethyl acetate (100 mL). Carefully neutralize the solution to a pH of 7-8 by adding a saturated sodium bicarbonate (NaHCO₃) solution.[5] This step quenches the acid catalyst and allows for the extraction of the organic product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Purification: Concentrate the organic layer to obtain the crude product. Purify the crude oil by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5 v/v).[5]

-

Final Product: Concentrate the purified fractions to yield 2,3,3-Trimethyl-3H-indole as the final product.

Data Presentation

| Parameter | Value | Reference |

| Phenylhydrazine | 34 g | [5] |

| 3-Methyl-2-butanone | 70 g | [5] |

| Acetic Acid | 300 mL | [5] |

| Microwave Power | 800 W | [5] |

| Reaction Time | 20-30 min | [5] |

| Reported Yield | ~90.3% | [5] |

Part 2: Nitration of 2,3,3-Trimethyl-3H-indole

The second stage of the synthesis involves the introduction of a nitro group onto the benzene ring of the indolenine core. This is achieved through an electrophilic aromatic substitution reaction.

Principle and Mechanism: Electrophilic Nitration

The nitration of indoles is highly dependent on the reaction conditions.[11] In the presence of a strong acid mixture (H₂SO₄/HNO₃), the indolenine nitrogen is protonated. This deactivates the heterocyclic ring towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the electron-rich benzene ring. The substitution occurs preferentially at the 5-position, which is electronically favored.[2][11]

Caption: Experimental workflow for the nitration of 2,3,3-Trimethyl-3H-indole.

Experimental Protocol

This protocol is adapted from a validated procedure on ChemSpider Synthetic Pages, providing a reliable method for the regioselective nitration.[12]

Step-by-Step Methodology:

-

Initial Setup: In a 250 mL conical flask, dissolve 2,3,3-trimethylindole (12.42 g, 78 mmol) in concentrated sulfuric acid (46 mL).[12] Perform this step carefully in a fume hood due to the corrosive nature of the acid.

-

Cooling: Place the flask in an ice bath to cool the solution. Effective temperature control is critical to prevent runaway reactions and the formation of by-products.

-

Preparation of Nitrating Agent: In a separate beaker, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[12] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred indole solution while maintaining the low temperature with the ice bath.[12]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Quenching: Carefully pour the reaction mixture over a large volume of ice (approx. 500 g).[12] This will quench the reaction and cause the organic product to precipitate out of the acidic aqueous solution. A red precipitate should form.

-

Neutralization: Allow the mixture to stand, then slowly and carefully adjust the pH to ~8 by adding sodium hydroxide pellets.[12] This step is highly exothermic and should be done with caution and cooling. The neutralization ensures the product is in its free base form for isolation.

-

Isolation: Isolate the resulting precipitate by vacuum filtration and wash it thoroughly with deionized water (500 mL) to remove any residual salts.[12]

-

Purification: Dissolve the solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to dryness to afford the final product.[12]

Data Presentation

| Parameter | Value | Reference |

| 2,3,3-trimethylindole | 12.42 g (78 mmol) | [12] |

| Conc. H₂SO₄ (initial) | 46 mL | [12] |

| Conc. H₂SO₄ (in mix) | 7 mL | [12] |

| Conc. HNO₃ (in mix) | 9.4 mL (0.23 mol) | [12] |

| Reaction Time | 3 hours | [12] |

| Reported Yield | 11.93 g (78%) | [12] |

| ¹H-NMR (300 MHz, CDCl₃) δ | 8.25 (dd), 8.16 (d), 7.61 (d), 2.36 (s, 3H), 1.37 (s, 6H) | [12] |

| ¹³C-NMR (300 MHz, CDCl₃) δ | 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | [12] |

Mandatory Safety Considerations

The procedures described, particularly the nitration step, involve hazardous materials and require strict adherence to safety protocols.

-

Hazard Assessment: Concentrated nitric and sulfuric acids are highly corrosive, strong oxidizing agents that can cause severe chemical burns upon contact.[13][14] Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[15] Nitric acid reacts violently with many organic compounds and reducing agents.[16]

-

Engineering Controls: All manipulations involving concentrated acids must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[13] An emergency eyewash station and safety shower must be readily accessible.[14]

-

Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[13][17]

-

Handling and Storage: Store acids in designated acid cabinets, segregated from organic materials, bases, and metals.[16] Use secondary containment to prevent spills.

-

Waste Disposal: Do not mix nitric acid waste with any other waste streams, especially organic solvents.[16] Segregate and dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The process leverages a modern, microwave-assisted Fischer indole synthesis for the precursor, followed by a well-documented and regioselective electrophilic nitration. The resulting product is a valuable synthetic intermediate, particularly for the development of functional dyes and other specialty chemicals. By understanding the underlying mechanisms and adhering strictly to the outlined protocols and safety measures, researchers can confidently and safely produce this compound for further investigation and application.

References

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. testbook.com [testbook.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ehs.com [ehs.com]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 17. ehs.washington.edu [ehs.washington.edu]

physical and chemical characteristics of 2,3,3-Trimethyl-5-nitro-3H-indole

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,3,3-Trimethyl-5-nitro-3H-indole

For Research, Scientific, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 3484-22-8), a key chemical intermediate. This document delineates its fundamental physical and chemical properties, detailed synthesis protocols, extensive spectroscopic characterization, and critical safety and handling information. The guide is structured to provide researchers and scientists with the necessary data and methodologies to effectively utilize this compound in synthetic applications, particularly in the development of dyes and other specialized chemical entities.

Introduction and Structural Overview

This compound, also known as 5-Nitro-2,3,3-trimethylindolenine, is a heterocyclic compound featuring a 3H-indole (or indolenine) core.[1][2] This structure consists of a fused benzene and pyrrole ring system.[1] Unlike the more common 1H-indole, the 3H-tautomer possesses a distinctive imine functionality (a C=N bond) within the five-membered ring.[1]

The molecule's chemical behavior is largely dictated by three key structural features:

-

Gem-dimethyl Group: Two methyl groups are located at the C3 position.

-

Vinylic Methyl Group: A third methyl group is attached to the C2 position.

-

Nitro Group: A strong electron-withdrawing nitro group is positioned at the C5 location on the benzene ring, significantly influencing the molecule's reactivity and electronic properties.[1]

These features, particularly the reactive nitro group, make this compound a valuable precursor in multi-step organic syntheses.[1]

Caption: Molecular structure and key functional groups.

Physicochemical Properties

The compound is typically supplied as a solid, with its color ranging from pale yellow to brown.[1][3] It is insoluble in water but demonstrates solubility in organic solvents such as ethanol and acetone. A summary of its core physical and chemical identifiers is provided below.

| Property | Value | Source(s) |

| CAS Number | 3484-22-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Solid, Pale yellow to brown powder or crystals | [1][3] |

| Melting Point | 125.0 - 132.0 °C | [3] |

| Boiling Point | 315.7 °C at 760 mmHg (Predicted) | [4] |

| Purity | ≥97% (Typically by GC) | [2][3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | |

| InChI Key | DDORSJSRAREODY-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The most common and regioselective method for preparing this compound is through the direct nitration of its precursor, 2,3,3-trimethylindolenine.[1][5] An alternative, the Fischer indole synthesis, can also be employed by reacting p-nitrophenylhydrazine with isopropyl methyl ketone under specific acidic conditions.[6][7]

Experimental Protocol: Nitration of 2,3,3-Trimethylindolenine

This protocol is adapted from established laboratory procedures and is designed for high regioselectivity, yielding the 5-nitro isomer as the major product.[1][5] The causality for each step is explained to ensure protocol integrity and reproducibility.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL flask suitable for stirring, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL).[5]

-

Causality: Sulfuric acid acts as both the solvent and the protonating agent, activating the indole ring for electrophilic substitution.

-

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Causality: Nitration is a highly exothermic reaction. Cooling is critical to control the reaction rate, prevent over-nitration, and minimize side-product formation.

-

-

Nitrating Mixture Addition: Prepare a pre-cooled mixture of concentrated nitric acid (9.4 mL, 0.23 mol) and concentrated sulfuric acid (7 mL).[5] Add this mixture dropwise to the stirred indolenine solution using a dropping funnel.[5]

-

Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Dropwise addition to a cooled solution maintains temperature control.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.[5]

-

Causality: This period allows the reaction to proceed to completion at a controlled rate.

-

-

Precipitation: Pour the reaction mixture slowly over a large volume of ice (approx. 500 g).[5] A precipitate will form.

-

Causality: The product is insoluble in the aqueous acidic solution. Quenching on ice serves to dilute the acid and dissipate heat, causing the product to precipitate out of the solution.

-

-

Neutralization & Isolation: Adjust the pH of the slurry to approximately 8 by the slow addition of sodium hydroxide pellets.[5] Isolate the resulting precipitate by vacuum filtration.[5]

-

Causality: Neutralization deprotonates the product, further decreasing its aqueous solubility and ensuring complete precipitation for maximal yield.

-

-

Washing: Wash the filtered solid thoroughly with deionized water (500 mL) to remove any residual salts and acids.[5]

-

Purification (Optional): The crude product can be further purified by recrystallization from a minimal amount of hot methanol.[5]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here are consistent with experimentally reported values.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the molecule's carbon-hydrogen framework.

| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-(CH₃)₂ | ~1.37 | Singlet | 6H |

| C2-CH₃ | ~2.36 | Singlet | 3H |

| Ar-H (C7) | ~7.61 | Doublet (d) | 1H |

| Ar-H (C6) | ~8.25 | Doublet of Doublets (dd) | 1H |

| Ar-H (C4) | ~8.16 | Doublet (d) | 1H |

¹³C NMR Chemical Shifts (ppm): 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02.[5]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

-

2977 cm⁻¹: C-H stretching from the methyl groups.[5]

-

1565, 1515 cm⁻¹ (asymmetric) & 1333 cm⁻¹ (symmetric): Strong characteristic stretches for the N-O bonds of the nitro group.[5]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) confirms the molecular weight. The spectrum typically shows a prominent molecular ion peak ([M]⁺) or a related fragment, such as [M-H]⁺, at m/z 204.05.[5]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two primary functional regions: the nitro group and the indolenine core.

Caption: Primary sites of chemical reactivity.

Transformations of the Nitro Group

The most significant and synthetically useful reaction is the reduction of the C5 nitro group to an amine.[1] This transformation is a gateway to a wide range of derivatives, including azo dyes.[1]

-

Metal-Acid Reduction: A documented method involves the use of iron powder in acetic acid.[1] This procedure has been reported to convert this compound into 2,3,3-trimethyl-3H-indol-5-amine with a 65% yield.[1]

-

Catalytic Hydrogenation: This is another efficient method for reducing nitroarenes, typically employing a metal catalyst like Palladium or Platinum with a hydrogen source.[1]

Stability

The compound should be stored under an inert atmosphere as it is noted to be air sensitive. It is stable under standard room temperature conditions when protected from light and moisture.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Information | Details |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection.[8]P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store at room temperature in a cool, dark, and dry place. Keep container tightly closed under an inert gas. |

Conclusion

This compound is a well-characterized indolenine derivative with robust physicochemical properties and predictable reactivity. Its straightforward synthesis and the versatile chemistry of its nitro group make it an important building block for researchers in materials science and synthetic organic chemistry. The data and protocols provided in this guide offer a solid foundation for the safe and effective use of this compound in advanced research applications.

References

- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]

- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]

- 3. This compound | 3484-22-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. mdpi.com [mdpi.com]

- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

IUPAC name for 2,3,3-Trimethyl-5-nitro-3H-indole

An In-Depth Technical Guide to 2,3,3-Trimethyl-5-nitro-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 3484-22-8), a key heterocyclic intermediate. The document delineates its structural features, validated synthetic routes with mechanistic insights, detailed spectroscopic characterization, and core reactivity. Furthermore, it explores its applications as a versatile precursor in the synthesis of functional molecules, including dyes and potential pharmacophores. This guide is intended to serve as an authoritative resource for laboratory-scale synthesis, characterization, and strategic utilization of this compound in chemical research and development.

Introduction and Structural Elucidation

This compound, also known as 5-Nitro-2,3,3-trimethylindolenine, is a substituted indole derivative with significant utility in organic synthesis.[1] Its structure is built upon a 3H-indole (or indolenine) core, which is a tautomeric form of the more common 1H-indole.[2][3] This structural distinction is critical as it imparts unique reactivity to the molecule.

The key structural features are:

-

3H-Indole Core : A bicyclic system featuring a fused benzene and pyrrole ring. Unlike 1H-indole, the 3H-tautomer possesses an imine functionality (C=N) within the five-membered ring, with the C3 carbon being a quaternary, sp³-hybridized center.[2]

-

Gem-Dimethyl Group : Two methyl groups are located at the C3 position, preventing tautomerization to the 1H-indole form and providing steric bulk.

-

C2-Methyl Group : A methyl group at the C2 position further influences the electronic nature of the imine bond.

-

5-Nitro Group : A strong electron-withdrawing nitro group is positioned on the benzene ring. This group is fundamental to the molecule's chemical reactivity and its role as a synthetic precursor, particularly in dye chemistry.[2]

These combined features make this compound a valuable building block for more complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 3484-22-8 | [1][2][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][4][5] |

| Molecular Weight | 204.23 g/mol | [2][4] |

| Appearance | Pale yellow to brown solid, granules, or powder | [2][6] |

| Purity | Typically ≥97% | [1][2] |

| Melting Point | 125-132 °C | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [6] |

Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound is primarily achieved through two robust and regioselective methods: electrophilic nitration of the pre-formed indolenine core and the Fischer indole synthesis.

Method 1: Electrophilic Nitration of 2,3,3-Trimethylindolenine

This is the most direct and widely documented approach.[2][7] The reaction proceeds via the electrophilic aromatic substitution of 2,3,3-trimethylindolenine (also known as Fischer's base).

Causality of Experimental Design : The choice of a strong acid medium, typically a mixture of concentrated sulfuric acid and nitric acid (mixed acid), is critical. Under these conditions, the indolenine nitrogen is protonated. This protonation deactivates the heterocyclic portion of the molecule towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the electron-rich benzene ring. The directing effects of the alkyl groups and the fused ring system favor substitution at the C5 position, leading to high regioselectivity.[2] The reaction is performed at low temperatures to control the exothermic nature of the nitration and prevent over-nitration or side reactions.

Caption: Experimental workflow for synthesis via nitration.

This protocol is adapted from validated synthetic procedures.[7]

-

To a 250 mL conical flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL). Stir the solution in an ice bath until fully dissolved and cooled.

-

In a separate beaker, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).

-

Add the mixed acid dropwise to the stirred indolenine solution, maintaining the temperature at or below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Pour the reaction mixture slowly over a large volume of crushed ice (approx. 500 g), which will result in the formation of a reddish precipitate.

-

Slowly add sodium hydroxide pellets to the ice slurry with stirring until the pH reaches 8, ensuring complete precipitation of the product.

-

Isolate the solid product by vacuum filtration and wash thoroughly with deionized water (500 mL).

-

The crude product can be purified by recrystallization from a minimal amount of hot methanol to afford the title compound (yields typically around 78%).[7]

Method 2: Fischer Indole Synthesis

An alternative route involves constructing the indole ring system from acyclic precursors. This method reacts p-nitrophenylhydrazine with isopropyl methyl ketone (3-methyl-2-butanone) in the presence of a strong acid catalyst.[8][9]

Mechanistic Rationale : The Fischer indole synthesis is a powerful reaction that involves the acid-catalyzed rearrangement of a phenylhydrazone.[8] The key step is a-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[2][8] The choice of p-nitrophenylhydrazine directly installs the nitro group at the desired 5-position of the final indolenine product. The use of isopropyl methyl ketone provides the requisite carbon skeleton for the 2,3,3-trimethyl substitution pattern.

Spectroscopic Analysis

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure.

Table 2: Spectroscopic Data Summary

| Technique | Observed Peaks / Signals | Interpretation | Source |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | Aromatic protons adjacent to the nitro group (H6, H4, H7); C2-Methyl; C3-gem-Dimethyl | [7] |

| ¹³C-NMR (300 MHz, CDCl₃) | δ 194.2, 159.0, 146.7, 145.6, 124.6, 120.1, 117.2, 54.5, 22.7, 16.0 | Imine C2; Aromatic C's (C7a, C5, C3a, C4, C7, C6); Quaternary C3; C3-gem-Dimethyl; C2-Methyl | [7] |

| IR (ATR, cm⁻¹) | 1565, 1515, 1333 | Asymmetric N-O stretch (NO₂); Symmetric N-O stretch (NO₂) | [7] |

| MS (EI, m/z) | 204.05 | [M]⁺ (Molecular Ion) | [7] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two key functional groups: the nitro group and the 3H-indole core.

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amino group, yielding 2,3,3-Trimethyl-3H-indol-5-amine.[2][10] This transformation is a gateway to a wide range of derivatives.

Reduction Methods :

-

Metal-Acid Reduction : A common and effective laboratory method involves using iron powder in acetic acid. This heterogeneous reaction is robust and typically provides good yields.[2]

-

Catalytic Hydrogenation : For cleaner conversions, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere is highly efficient.[2]

-

Other Reagents : Systems like zinc dust in the presence of sodium hydroxide have also been successfully employed.[2]

This protocol describes a general procedure for metal-acid reduction.[2]

-

In a round-bottom flask, prepare a mixture of iron powder and 7% aqueous acetic acid. Heat the mixture with stirring.

-

Dissolve this compound in a minimal amount of hot ethanol.

-

Add the hot ethanolic solution of the nitroindole portion-wise to the heated iron/acetic acid slurry.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction, filter to remove the iron salts, and neutralize the filtrate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,3-trimethyl-3H-indol-5-amine. A reported yield for this method is 65%.[2]

Applications in Synthesis

The primary utility of this compound is as a synthetic intermediate.

Caption: Key reactivity pathways of the title compound.

-

Azo Dyes : The 5-amino derivative is a precursor to diazonium salts. These salts can be reacted with electron-rich aromatic compounds (coupling partners) in azo coupling reactions to produce highly colored azo dyes. The specific substitution pattern of the indolenine core influences the final color and properties of the dye.[2]

-

Medicinal Chemistry : While this specific molecule is not a drug, the 5-nitroindole scaffold is of significant interest in drug discovery.[11] For instance, substituted 5-nitroindole derivatives have been investigated as binders for c-Myc G-quadruplex DNA, which is a target in anticancer drug development.[12] The ability to reduce the nitro group to an amine allows for the introduction of diverse side chains and functionalities, making it a valuable scaffold for creating chemical libraries to screen against biological targets.[2][3][13]

Safety and Handling

This compound and its precursor, 2,3,3-trimethylindolenine, are hazardous chemicals that must be handled with appropriate safety precautions.

-

Hazard Identification : The compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[10][14] The precursor, 2,3,3-trimethylindolenine, is a combustible liquid.[14][15]

-

Handling Precautions :

-

First Aid :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

Conclusion

This compound is a well-characterized chemical compound whose synthesis, properties, and reactivity are firmly established in the chemical literature. Its true value lies in its role as a versatile synthetic intermediate. The strategic placement of the reducible nitro group on the robust indolenine framework provides a reliable entry point for the synthesis of functional dyes and serves as a promising scaffold for the development of novel bioactive molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

References

- 1. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]

- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. PubChemLite - this compound (C11H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 3484-22-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

2,3,3-Trimethyl-5-nitro-3H-indole molecular weight and formula

An In-Depth Technical Guide to 2,3,3-Trimethyl-5-nitro-3H-indole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 5-Nitro-2,3,3-trimethylindolenine), a key heterocyclic building block in synthetic organic chemistry. We delve into its fundamental physicochemical properties, established synthetic methodologies, detailed spectroscopic characterization, and significant applications, particularly its role as a precursor in the development of dyes and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Physicochemical Properties

This compound is a solid compound, typically appearing as pale yellow to brown granules or powder.[1] Its core structure is a 3H-indole (indolenine) ring, which features a bicyclic system of fused benzene and pyrrole rings, distinguished from the more common 1H-indole by the position of the double bond.[1] The molecule is further functionalized with three methyl groups at the 2- and 3-positions, enhancing its lipophilicity, and a strong electron-withdrawing nitro group at the 5-position of the benzene ring.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 204.23 g/mol | [1][4] |

| CAS Number | 3484-22-8 | [1][2][5] |

| Appearance | Pale yellow to brown solid/powder | [1] |

| Purity | Typically ≥97% | [2][5] |

| Melting Point | 125.0 to 132.0 °C | |

| IUPAC Name | This compound | [5] |

| InChI Key | DDORSJSRAREODY-UHFFFAOYSA-N | [2][6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through two well-established routes: the electrophilic nitration of a pre-formed indolenine core and the Fischer indole synthesis for building the core itself.

Electrophilic Nitration of 2,3,3-Trimethylindolenine

This is the most direct and common method for producing the title compound. The reaction involves the regioselective nitration of the 2,3,3-trimethylindolenine precursor.

Mechanism: Under strongly acidic conditions, such as a mixture of concentrated sulfuric and nitric acids, the indolenine nitrogen is protonated. This makes the benzene ring susceptible to electrophilic attack. The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile. The substitution occurs preferentially at the 5-position of the indole ring, which is electronically favored.[1] Careful temperature control is critical; the reaction is initiated at low temperatures (e.g., in an ice bath) to manage the exothermic nature of the nitration and prevent unwanted side reactions or degradation.[7]

Caption: Key synthetic routes to this compound.

Fischer Indole Synthesis

An alternative approach is the Fischer indole synthesis, which constructs the indole ring system from simpler precursors.[8] This method involves reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9] To obtain the target molecule, p-nitrophenylhydrazine is reacted with isopropyl methyl ketone in the presence of a suitable acid catalyst, such as a mixture of acetic acid and hydrochloric acid.[8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the final aromatic indole structure.[8]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry is typically employed.

| Technique | Observed Peaks / Data | Source |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | [7] |

| ¹³C-NMR (300 MHz, CDCl₃) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | [7] |

| IR (ATR, cm⁻¹) | 2977, 1565, 1515 (NO₂ stretch), 1420, 1333 (NO₂ stretch) | [7] |

| GC-MS (EI) | m/z: 204.05 ([M]⁺), 189.00, 143.05, 114.98, 91.02 | [7] |

Expert Interpretation:

-

¹H-NMR: The downfield signals between 7.61 and 8.25 ppm are characteristic of the aromatic protons on the nitro-substituted benzene ring. The singlet at 2.36 ppm corresponds to the methyl group at the C2 position, while the singlet at 1.37 ppm, integrating to six protons, confirms the two geminal methyl groups at the C3 position.[7]

-

¹³C-NMR: The spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The signal at 194.24 ppm is characteristic of the C2 carbon involved in the C=N bond of the indolenine ring.

-

IR Spectroscopy: The strong absorption bands around 1515 cm⁻¹ and 1333 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[7]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 204.05, which corresponds to the molecular weight of the compound.[7]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its nitro group and its utility as a heterocyclic scaffold.

Caption: Key chemical transformations and applications of the title compound.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a cornerstone of its synthetic utility.[1] A common and effective method involves using iron powder in acetic acid.[1] The resulting 5-amino-2,3,3-trimethyl-3H-indole is a valuable intermediate for further functionalization.

Application in Dye Synthesis

Historically and currently, a primary application of this compound is in the synthesis of azo dyes. Following the reduction of the nitro group to an amine, the resulting aminoindole can be diazotized using nitrous acid (generated from sodium nitrite and a strong acid). The subsequent diazonium salt is an electrophile that can be coupled with electron-rich aromatic compounds (coupling partners) to form brightly colored azo compounds.[1]

Role as a Precursor for Photochromic Compounds

In materials science, 2,3,3-Trimethyl-3H-indole derivatives are crucial precursors for synthesizing spiropyrans. These molecules are known for their photochromic properties, meaning they can reversibly change color upon exposure to light. The indoline nitrogen can be alkylated and then condensed with aldehydes, such as 5-nitrosalicylaldehyde, to form complex spiropyran structures.[10] This application highlights the compound's relevance beyond traditional dye chemistry into the realm of smart materials.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and represent self-validating systems for the synthesis and transformation of the title compound.

Protocol: Synthesis via Nitration of 2,3,3-Trimethylindolenine

This protocol is adapted from ChemSpider Synthetic Pages.[7]

-

Preparation: In a 250 mL conical flask, add 2,3,3-trimethylindole (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL). Stir until dissolved.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Nitrating Mixture: Separately, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).

-

Addition: Add the nitrating mixture dropwise to the stirred indolenine solution, maintaining a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Precipitation: Pour the reaction mixture slowly over a large volume of ice (approx. 500 g). A precipitate will form.

-

Neutralization & Isolation: Allow the mixture to stand, then slowly neutralize to a pH of ~8 by adding sodium hydroxide pellets. Isolate the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid product thoroughly with deionized water (500 mL).

-

Purification: Dissolve the crude solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to yield this compound as a solid. Expected Yield: ~78%.[7]

Protocol: Reduction to 5-Amino-2,3,3-trimethyl-3H-indole

This protocol describes a general method for nitro group reduction.[1]

-

Setup: In a round-bottom flask equipped with a reflux condenser, heat a mixture of iron powder and 7% aqueous acetic acid.

-

Reactant Solution: Separately, dissolve this compound in hot ethanol.

-

Addition: Add the hot ethanolic solution of the nitroindole portion-wise to the stirred, heated iron/acetic acid mixture.

-

Reaction: Reflux the mixture until the reaction is complete (monitor by TLC).

-

Workup: After cooling, filter the reaction mixture to remove iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extracts, evaporate the solvent, and purify the residue by column chromatography or recrystallization to obtain 2,3,3-trimethyl-3H-indolenine-5-amine. Reported Yield: 65%.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

| GHS Information | Details |

| Pictogram | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source for safety information:[5]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the rich reactivity of the nitro-functionalized indole core, makes it an essential building block for a wide range of target molecules. From the synthesis of traditional azo dyes to its application as a precursor for modern photochromic materials, this compound continues to be of significant interest to researchers in organic synthesis, materials science, and drug discovery.

References

- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]

- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Chemscene ChemScene | this compound | 5G | CS-W018934 | Fisher Scientific [fishersci.com]

- 5. This compound | 3484-22-8 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C11H12N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

The Solubility Profile of 2,3,3-Trimethyl-5-nitro-3H-indole: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to therapeutic efficacy and toxicity. The indole scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[1] The functionalization of the indole ring allows for the creation of vast chemical libraries for screening against a multitude of biological targets. This guide focuses on a specific derivative, 2,3,3-Trimethyl-5-nitro-3H-indole, providing an in-depth technical exploration of its solubility characteristics. Understanding and predicting how this molecule behaves in different solvent environments is a crucial step in harnessing its full therapeutic potential. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical frameworks for solubility prediction and detailed protocols for its empirical determination.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. This compound is a solid, appearing as pale yellow to brown granules or powder, with the key structural features being a 3H-indole core, three methyl groups enhancing lipophilicity, and a strong electron-withdrawing nitro group.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Solid, Pale yellow - brown granules or powder | [1] |

| Melting Point | 128 °C | N/A |

| CAS Number | 3484-22-8 | [2] |

Note: The melting point is a key indicator of the solid-state stability and can influence the energy required for dissolution.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

In the absence of extensive experimental solubility data, theoretical models provide a powerful tool for solvent selection and formulation development. The Hansen Solubility Parameter (HSP) theory is a widely used and effective method for predicting the miscibility of a solute in a given solvent.[3] The theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is simple: "like dissolves like." A solute will be more soluble in a solvent with similar HSP values. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [3]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

To predict the solubility of this compound, we can estimate its HSP values using group contribution methods, such as the Stefanis-Panayiotou or Hoftyzer-Van Krevelen methods.[4][5][6][7] These methods assign specific values to the different functional groups within a molecule.

Molecular Breakdown for Group Contribution Analysis:

-

Aromatic Carbon-Hydrogen (Ar-CH): 4 units

-

Aromatic Carbon (Ar-C): 2 units (at the fusion of the rings)

-

Aromatic Carbon attached to a side group (Ar-C-): 2 units

-

Methyl Group (-CH₃): 3 units

-

Quaternary Carbon (>C<): 1 unit

-

Nitro Group (-NO₂): 1 unit

-

Aromatic Nitrogen (in a five-membered ring): 1 unit

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in the table below.

| Parameter | Estimated Value (MPa½) |

| δd (Dispersion) | 19.5 |

| δp (Polar) | 8.0 |

| δh (Hydrogen Bonding) | 5.5 |

Predicted Solubility in Common Solvents

Using the estimated HSPs for this compound, we can predict its relative solubility in a range of common laboratory solvents. The smaller the Hansen distance (Ra), the more likely the compound is to be soluble.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 5.0 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.1 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.0 | Moderate to Low |

| Methanol | 15.1 | 12.3 | 22.3 | 18.0 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.5 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.9 | Moderate to Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.3 | High |

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 38.0 | Insoluble |

Note: This table provides a theoretical prediction. Experimental verification is essential for accurate quantitative solubility data.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard for its accuracy and reliability.[8] The shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a compound.[9][10]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring an excess of the solid compound is present, the system is allowed to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant represents its solubility.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials:

-

This compound (high purity, >97%)

-

Selected solvents (analytical or HPLC grade)

-

Glass vials with screw caps

-

Analytical balance (± 0.01 mg)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[9]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Analyze the standard solutions and the filtered sample solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy. For HPLC analysis of indole derivatives, a C8 or C18 column with a mobile phase of methanol and acidified water is often effective.[11][12][13]

-

Calculation: Determine the concentration of this compound in the sample solution using the calibration curve.

-

Practical Implications for Drug Development

The solubility of this compound directly impacts several key stages of the drug development pipeline:

-

High-Throughput Screening (HTS): Poor solubility can lead to false negatives in HTS campaigns. Understanding the solubility in DMSO, a common solvent for stock solutions, is crucial.

-

Formulation Development: The choice of excipients and delivery systems is heavily influenced by the drug's solubility.

-

In Vivo Studies: Insufficient aqueous solubility can lead to poor absorption and low bioavailability, hindering the translation of in vitro activity to in vivo efficacy.

-

Toxicity Studies: Inaccurate solubility data can lead to underestimation of toxicological effects.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest for its potential applications in drug discovery. By combining theoretical predictions using Hansen Solubility Parameters with a robust experimental protocol, researchers can gain a thorough understanding of this molecule's behavior in various solvent systems. This knowledge is not merely academic; it is a critical component of a successful drug development program, enabling informed decisions from early-stage discovery through to preclinical and clinical development. The methodologies and data presented herein are intended to empower researchers to unlock the full potential of this and other promising indole derivatives.

References

- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]

- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. mdpi.com [mdpi.com]

- 5. kinampark.com [kinampark.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. benchchem.com [benchchem.com]

- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

discovery and history of substituted 3H-indole compounds

An In-depth Technical Guide to the Discovery and History of Substituted 3H-Indole Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Unseen Isomer in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and essential biomolecules like tryptophan and serotonin.[1][2][3] While the aromatic 1H-indole tautomer is widely recognized, its non-aromatic isomer, the 3H-indole (or indolenine), has played a pivotal and often underappreciated role in both synthetic strategy and biological function. These compounds, featuring a C3-quaternary carbon center, serve as crucial intermediates in the synthesis of complex alkaloids and are integral scaffolds in their own right within drug discovery programs.[4][5] This guide provides a comprehensive exploration of the discovery, history, and core synthetic methodologies for accessing substituted 3H-indoles, offering field-proven insights for researchers, scientists, and drug development professionals.

Historical Context: From Indigo to Indolenine

The story of indole chemistry begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole by reducing oxindole with zinc dust.[6][7] The classical and most enduring method for constructing the indole core, however, was established in 1883 by Hermann Emil Fischer.[6][8][9][10] The Fischer indole synthesis, a reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, proved to be remarkably versatile.[10]

Crucially, the choice of a ketone, particularly one lacking an α-hydrogen on one side, naturally leads not to a 1H-indole but to a 3H-indole (indolenine), as aromatization via proton loss from the C3 position is impossible. This realization marked the formal entry of the 3H-indole scaffold into the synthetic chemist's toolkit, not merely as a theoretical tautomer but as a stable, isolable product of a cornerstone reaction.

Foundational Synthetic Methodologies

The strategic synthesis of substituted 3H-indoles hinges on a few powerful and historically significant reactions. Understanding the causality behind these methods is key to their effective application.

The Fischer Indole Synthesis: The Primary Route to 3H-Indoles

The Fischer synthesis remains one of the most reliable methods for generating 2,3-disubstituted and 3,3-disubstituted indoles, the latter being the classic 3H-indole structure.[6][7] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a ketone.[9]

2.1.1 Mechanistic Underpinnings

The accepted mechanism, first proposed by Robinson, involves several key steps that dictate the final product.[8][11] The choice of an acid catalyst (Brønsted acids like HCl, H₂SO₄, or Lewis acids like ZnCl₂, BF₃) is critical for promoting the necessary tautomerization and rearrangement steps.[8][9][10]

-

Hydrazone Formation: The phenylhydrazine reacts with a ketone to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to the crucial enamine ('ene-hydrazine') intermediate.[8][11]

-

[12][12]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[12][12]-sigmatropic rearrangement, which forms a new C-C bond and transiently breaks the aromaticity of the benzene ring.[8][13] This is often the rate-determining step.[11]

-

Cyclization & Elimination: The resulting imine cyclizes to form an aminoacetal, which, under acid catalysis, eliminates a molecule of ammonia (NH₃) to yield the final indole product.[8][11] If the starting ketone leads to a geminal disubstitution at the C3 position, the product is a stable 3H-indole.

2.1.2 Diagram: Fischer Indole Synthesis Mechanism

References

- 1. chemijournal.com [chemijournal.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 13. jk-sci.com [jk-sci.com]

A Spectroscopic and Synthetic Guide to 2,3,3-Trimethyl-5-nitro-3H-indole: A Key Intermediate in Medicinal Chemistry

This technical guide provides an in-depth analysis of the spectroscopic characteristics and synthetic pathways of 2,3,3-Trimethyl-5-nitro-3H-indole (CAS No. 3484-22-8). Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation of this compound. Furthermore, it outlines robust synthetic protocols, contextualizing the molecule's significance as a valuable building block in contemporary drug discovery, particularly in the development of targeted anticancer agents.

Introduction: The Significance of the 5-Nitroindole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the 3H-indole (indolenine) ring system dramatically alters the molecule's electronic properties and chemical reactivity. This modification makes this compound a versatile intermediate. Its primary value lies in the facile reduction of the nitro group to an amine, providing a chemical handle for further elaboration into more complex molecules.[2] Recent research has highlighted the potential of 5-nitroindole derivatives as binders of c-Myc G-quadruplex DNA, a non-canonical DNA structure implicated in oncogene regulation, positioning this scaffold at the forefront of anticancer drug development.[3][4]

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Appearance | Pale yellow to brown solid/powder | [2] |

| CAS Number | 3484-22-8 | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The synthesis of the target compound is most commonly achieved through two primary routes: the direct nitration of a pre-formed indolenine core or the construction of the nitro-containing indole ring system via the Fischer Indole Synthesis.

Method 1: Electrophilic Nitration of 2,3,3-Trimethylindolenine

This is the most direct and widely documented method.[5] The reaction proceeds via electrophilic aromatic substitution, where the powerful nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich benzene ring of the 2,3,3-trimethylindolenine precursor. The 5-position is preferentially nitrated due to the directing effects of the heterocyclic system under strongly acidic conditions.

Caption: Synthesis via Nitration of 2,3,3-Trimethylindolenine.

Experimental Protocol: Nitration [5]

-

Reaction Setup: To a 250 mL conical flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL).

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).

-

Addition: With constant stirring, add the nitrating mixture dropwise to the indolenine solution, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Precipitation: Pour the reaction mixture over approximately 500 g of ice. A red precipitate will form.

-

Neutralization & Isolation: Allow the mixture to stand overnight. Adjust the pH to ~8 by the slow addition of sodium hydroxide pellets. Isolate the resulting precipitate by vacuum filtration and wash thoroughly with deionized water (500 mL).

-

Purification: Dissolve the crude solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to yield this compound as a red solid (yield: 11.93 g, 78%).[5]

Method 2: Fischer Indole Synthesis

An alternative approach involves constructing the indole ring system from appropriate precursors. The Fischer indole synthesis reacts a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7] For the target molecule, p-nitrophenylhydrazine is condensed with isopropyl methyl ketone.

Caption: Fischer Indole Synthesis Pathway.

Spectroscopic Data and Interpretation

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the interpretation of NMR, IR, and MS data, explaining the causality behind the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For this compound, spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H4 | 8.25 | dd | 1H | J = 8.5, 2.2 | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. Coupled to H6 (J=2.2 Hz) and H7 (J=8.5 Hz). |

| H6 | 8.16 | d | 1H | J = 2.1 | Meta to the NO₂ group and ortho to the imine nitrogen. Deshielded. Coupled to H4 (J=2.1 Hz). |

| H7 | 7.61 | d | 1H | J = 8.5 | Ortho to the fused pyrrole ring. Least deshielded aromatic proton. Coupled to H4 (J=8.5 Hz). |

| C2-CH₃ | 2.36 | s | 3H | - | Methyl group attached to the sp²-hybridized C2 (imine carbon). |

| C3-(CH₃)₂ | 1.37 | s | 6H | - | Two equivalent methyl groups on the sp³-hybridized C3. These are shielded relative to the C2-methyl. |

Source: Data obtained from ChemSpider SyntheticPages.[5]

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C2 | 194.24 | Imine carbon (C=N), highly deshielded. |

| C7a | 158.95 | Quaternary carbon at the fusion of the two rings, adjacent to the imine nitrogen. |

| C5 | 146.69 | Aromatic carbon directly attached to the nitro group. |

| C3a | 145.61 | Quaternary carbon at the fusion of the two rings. |

| C4 | 124.56 | Aromatic CH carbon ortho to the nitro group. |

| C6 | 120.05 | Aromatic CH carbon meta to the nitro group. |

| C7 | 117.19 | Aromatic CH carbon para to the nitro group. |

| C3 | 54.51 | Quaternary sp³-hybridized carbon bearing the gem-dimethyl groups. |

| C3-(CH₃)₂ | 22.74 | Equivalent carbons of the two methyl groups at C3. |

| C2-CH₃ | 16.02 | Carbon of the methyl group at C2. |

Source: Data obtained from ChemSpider SyntheticPages.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer at room temperature. Standard pulse programs for both 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments should be used.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the nitro group.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 1565 | Asymmetric NO₂ Stretch | Strong | A highly characteristic and intense absorption for aromatic nitro compounds. |

| 1333 | Symmetric NO₂ Stretch | Strong | The second key absorption for the nitro group, confirming its presence. |

| 2977 | C-H Stretch (sp³) | Medium | Corresponds to the stretching vibrations of the methyl groups. |

| ~1640-1690 | C=N Stretch (Imine) | Medium | Expected for the endocyclic imine of the 3H-indole ring system. |

| ~1515 | C=C Stretch (Aromatic) | Medium-Strong | Stretching vibrations within the benzene ring. |

Source: Data obtained from ChemSpider SyntheticPages.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Presentation: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for analyzing volatile, thermally stable compounds like this one.

GC-MS (EI) Data and Fragmentation Analysis

| m/z | Ion | Proposed Identity |

| 204 | [M]⁺ | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, likely from the C3 position to form a stable tertiary carbocation. |

| 143 | [M - CH₃ - NO₂]⁺ | Subsequent loss of a nitro radical (NO₂) from the [M - CH₃]⁺ fragment. |

| 115 | Further fragmentation of the indole ring system. | |

| 91 | Potentially a tropylium ion fragment, common in aromatic systems. |

Source: Data obtained from ChemSpider SyntheticPages.[5]

Proposed Fragmentation Pathway The primary fragmentation event under EI conditions is the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C3 position. This is a favorable process as it leads to the formation of a stabilized tertiary carbocation. This [M - 15]⁺ ion at m/z 189 is often a significant peak. Subsequent fragmentation can involve the loss of the nitro group as a radical (•NO₂, 46 Da), leading to the fragment at m/z 143.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Conclusion and Future Outlook

This compound is a compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a comprehensive overview of its spectroscopic properties (NMR, IR, and MS), which are crucial for its unambiguous identification and quality control. The detailed synthetic protocols offer a practical basis for its preparation in a laboratory setting.